2-Acetyl-6-methylbenzaldehyde
Description
2-Acetyl-6-methylbenzaldehyde (IUPAC: this compound) is an aromatic aldehyde derivative featuring a benzaldehyde backbone substituted with an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position. This compound is of interest in organic synthesis due to its dual functional groups (aldehyde and ketone), which enable diverse reactivity, including condensation, nucleophilic addition, and participation in heterocyclic ring formation. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, particularly as intermediates in the synthesis of complex molecules.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-acetyl-6-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-6H,1-2H3 |
InChI Key |
ZSSNZJCZIZAAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-6-methylbenzaldehyde can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be facilitated by microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the Claisen-Schmidt reaction, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as barium hydroxide or boron trifluoride etherate can further improve the reaction’s selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 2-acetyl-6-methylbenzoic acid.
Reduction: Formation of 2-(1-hydroxyethyl)-6-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetyl-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism by which 2-Acetyl-6-methylbenzaldehyde exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular processes. The presence of the acetyl and methyl groups can affect its reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Physical State | Key Properties |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₀O₂ | 162.19 | Aldehyde, Acetyl, Methyl | Not reported | High reactivity at aldehyde site |
| 5-Acetyl-2-methoxybenzaldehyde | C₁₀H₁₀O₃ | 178.18 | Aldehyde, Acetyl, Methoxy | Liquid/Crystalline | Moderate polarity; hygroscopic |
| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | Ester, Ketone, Phenyl | Crystalline solid | Stable at -20°C; low solubility |
| 2-Methoxy-6-(methylsulfanyl)benzaldehyde | C₉H₁₀O₂S | 182.24 | Aldehyde, Methoxy, Methylsulfanyl | Not reported | Sulfur-enhanced electrophilicity |
Key Observations:
- Substituent Effects: The acetyl group in this compound and 5-acetyl-2-methoxybenzaldehyde introduces electron-withdrawing effects, activating the aldehyde for nucleophilic attacks. In contrast, the methylsulfanyl group in 2-methoxy-6-(methylsulfanyl)benzaldehyde enhances electrophilicity through resonance and inductive effects .
- Stability: Methyl 2-phenylacetoacetate exhibits long-term stability when stored at -20°C, attributed to its crystalline structure and ester functionality .
Research Findings and Trends
Recent studies highlight the role of substituent positioning in tuning reactivity:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and methylsulfanyl groups (electron-donating) increase aldehyde electrophilicity, whereas acetyl groups (electron-withdrawing) stabilize intermediates in condensation reactions .
- Applications in Drug Discovery: 2,6-Disubstituted benzaldehydes are leveraged in synthesizing kinase inhibitors and antimicrobial agents, with solubility and stability being critical optimization parameters .
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